S-tert-butyl furan-2-carbothioate
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Overview
Description
S-tert-butyl furan-2-carbothioate is an organic compound characterized by the presence of a furan ring substituted with a tert-butyl group and a carbothioate moiety. This compound is part of the broader class of furan derivatives, which are known for their diverse chemical properties and applications in various fields, including medicinal chemistry and industrial processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of S-tert-butyl furan-2-carbothioate typically involves the reaction of furan-2-carbothioic acid with tert-butyl alcohol in the presence of a suitable catalyst. The reaction conditions often include the use of a dehydrating agent to facilitate the esterification process. Common catalysts used in this synthesis include sulfuric acid or p-toluenesulfonic acid .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for optimizing the production process .
Chemical Reactions Analysis
Types of Reactions
S-tert-butyl furan-2-carbothioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbothioate group to a thiol or a sulfide.
Substitution: The furan ring can undergo electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic reagents like bromine or chlorine can be used under controlled conditions to achieve selective substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of halogenated furan derivatives .
Scientific Research Applications
S-tert-butyl furan-2-carbothioate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure and reactivity.
Mechanism of Action
The mechanism by which S-tert-butyl furan-2-carbothioate exerts its effects involves interactions with various molecular targets. The furan ring can participate in π-π stacking interactions, while the carbothioate group can form hydrogen bonds with biological macromolecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Furan-2-carbothioic acid: Lacks the tert-butyl group, resulting in different chemical properties and reactivity.
tert-Butyl furan-2-carboxylate: Contains a carboxylate group instead of a carbothioate group, leading to different reactivity and applications.
Furan-2-carbothioamide: Features a carbothioamide group, which alters its chemical behavior compared to the carbothioate derivative.
Uniqueness
S-tert-butyl furan-2-carbothioate is unique due to the presence of both the tert-butyl group and the carbothioate moiety. This combination imparts distinct chemical properties, such as increased steric hindrance and unique reactivity patterns, making it valuable for specific applications in research and industry .
Properties
CAS No. |
63599-52-0 |
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Molecular Formula |
C9H12O2S |
Molecular Weight |
184.26 g/mol |
IUPAC Name |
S-tert-butyl furan-2-carbothioate |
InChI |
InChI=1S/C9H12O2S/c1-9(2,3)12-8(10)7-5-4-6-11-7/h4-6H,1-3H3 |
InChI Key |
GSOUNCHLQZTTMS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)SC(=O)C1=CC=CO1 |
Origin of Product |
United States |
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